Topoisomerase II inhibitor 20
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Overview
Description
Topoisomerase II inhibitor 20 is a compound that targets the enzyme DNA topoisomerase II. This enzyme is crucial for DNA replication, transcription, and chromosome segregation. Inhibitors of topoisomerase II are widely used in cancer therapy due to their ability to interfere with the DNA replication process in rapidly dividing cells, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of topoisomerase II inhibitors typically involves multiple steps, including the formation of key intermediates and final coupling reactions. For example, one synthetic route may involve the preparation of a core structure followed by functionalization to introduce specific substituents that enhance the inhibitory activity .
Industrial Production Methods
Industrial production of topoisomerase II inhibitors often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Topoisomerase II inhibitors can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the inhibitor. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new aromatic or aliphatic groups .
Scientific Research Applications
Topoisomerase II inhibitor 20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and enzyme mechanisms.
Biology: Employed in cell biology to investigate the role of topoisomerase II in cell division and DNA repair.
Medicine: Utilized in cancer research to develop new therapeutic strategies and understand drug resistance mechanisms.
Industry: Applied in the development of new pharmaceuticals and chemical probes .
Mechanism of Action
Topoisomerase II inhibitor 20 exerts its effects by binding to the topoisomerase II enzyme and preventing it from interacting with DNA. This inhibition disrupts the enzyme’s ability to cleave and re-ligate DNA strands, leading to the accumulation of DNA breaks and ultimately cell death. The molecular targets include the ATPase domain and the DNA binding domain of the enzyme .
Comparison with Similar Compounds
Topoisomerase II inhibitor 20 can be compared with other similar compounds such as etoposide, doxorubicin, and mitoxantrone. While these compounds also target topoisomerase II, they differ in their chemical structures, mechanisms of action, and clinical applications. For example:
Etoposide: Induces DNA strand breaks by stabilizing the topoisomerase II-DNA complex.
Doxorubicin: Intercalates into DNA and generates free radicals, causing DNA damage.
Mitoxantrone: Inhibits both topoisomerase II and DNA synthesis
Conclusion
This compound is a valuable compound in scientific research and cancer therapy. Its ability to target a critical enzyme involved in DNA replication makes it a potent tool for studying cellular processes and developing new treatments. The synthesis, chemical reactions, and applications of this compound highlight its significance in various fields of science and industry.
Properties
Molecular Formula |
C22H23F2N5O2S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-N-[(E)-thiophen-2-ylmethylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C22H23F2N5O2S/c1-3-28-12-16(22(31)27-26-10-14-5-4-8-32-14)21(30)15-9-17(23)20(18(24)19(15)28)29-7-6-25-13(2)11-29/h4-5,8-10,12-13,25H,3,6-7,11H2,1-2H3,(H,27,31)/b26-10+ |
InChI Key |
MIWTYWFVCWVYOK-NSKAYECMSA-N |
Isomeric SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)N/N=C/C4=CC=CS4 |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)NN=CC4=CC=CS4 |
Origin of Product |
United States |
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